2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one

Description

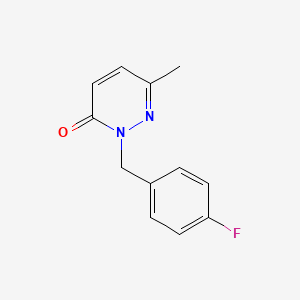

2-(4-Fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 4-fluorobenzyl group at position 2 and a methyl group at position 6 (Figure 1). The dihydropyridazinone scaffold is notable for its partial saturation, which confers conformational rigidity compared to fully aromatic pyridazines. The 4-fluorobenzyl substituent introduces electron-withdrawing and hydrophobic properties, while the 6-methyl group enhances steric bulk and lipophilicity.

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNLIVRSMVOMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of 4-fluorobenzylamine with 6-methylpyridazin-3-one under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antifungal Activities : Research has indicated that 2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one exhibits potential therapeutic effects against viral and fungal infections. Studies have shown its efficacy in inhibiting specific enzymes that are crucial for the replication of pathogens.

Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. It interacts with various biological targets, potentially modulating pathways involved in disease progression. For instance, its inhibitory action on certain kinases could lead to applications in cancer therapy .

Antitumor Activity

Case studies have demonstrated that derivatives of this compound possess significant antitumor properties. For example, in vitro studies showed that it inhibited cell proliferation in multiple cancer cell lines, including glioblastoma multiforme and triple-negative breast cancer. The mechanism involves inducing apoptosis and cell cycle arrest at critical checkpoints .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 20 | Induces apoptosis |

| U-87 MG (Glioblastoma) | 30 | Cell cycle arrest at G0/G1 |

| HT-29 (Colon Adenocarcinoma) | 40 | Inhibits proliferation |

Material Science

In industrial applications, this compound is being explored as a building block for synthesizing advanced materials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

The pyridazinone scaffold is highly tunable, with substituents significantly influencing physicochemical and biological properties. Key analogs include:

a) Ethyl 4-(4-(6-Methylpyridazin-3-yl)phenethylamino)benzoate (I-6232)

- Structural Features: Retains the 6-methylpyridazine moiety but incorporates a phenethylamino-benzoate ester chain.

- Implications: The ester group enhances solubility compared to the unsubstituted dihydropyridazinone in the target compound. Such modifications are common in structure-activity relationship (SAR) studies to optimize bioavailability .

- Activity : Pyridazin-3-yl derivatives like I-6232 are often evaluated for kinase inhibition or cytotoxicity, though specific data for I-6232 are unavailable in the evidence .

b) 2-(3,4-Dichlorobenzyl)-6-(2-Furyl)pyridazin-3(2H)-one

- Structural Features : Substitutes the 4-fluorobenzyl group with a 3,4-dichlorobenzyl moiety and replaces the 6-methyl group with a 2-furyl ring.

- The furyl substituent introduces π-π stacking capability, contrasting with the methyl group’s purely hydrophobic effect .

Benzyl Group Modifications

The benzyl substituent at position 2 is critical for molecular interactions. Comparative examples:

Heterocyclic Additions

The inclusion of fused or appended heterocycles diversifies functionality:

- The hydroxyl and methyl groups suggest polar interactions distinct from the fluorobenzyl group in the target compound .

Research Implications

Biological Activity

2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone class, recognized for its unique structure that includes a fluorophenyl group and a methyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

- Molecular Formula : C12H11FN2O

- Molecular Weight : 218.23 g/mol

- CAS Number : 219865-66-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 6-methylpyridazin-3-one under specific conditions, often utilizing ethanol as a solvent at elevated temperatures. This method allows for the efficient formation of the desired product with high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor for certain enzymes or receptors, modulating various biological pathways. The exact molecular interactions and pathways are still under investigation.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. For instance, it has been studied for its inhibitory effects on proteases, which are critical in various biological processes and diseases, including viral infections .

Antifungal and Antiviral Activities

Preliminary studies have suggested that this compound may possess antifungal and antiviral properties. Its structural characteristics allow it to interact effectively with biological membranes and cellular components, enhancing its therapeutic potential against infections .

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

- Antiviral Activity Against SARS-CoV-2 : Molecular docking studies indicated that the compound could bind effectively to the active site of viral proteases, suggesting its potential as a therapeutic agent against COVID-19 .

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound significantly inhibited specific enzymes involved in metabolic pathways, showcasing its role as a modulator in biochemical processes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps may include:

- Step 1 : Formation of the pyridazinone core via condensation of hydrazines with diketones or β-keto esters under reflux in ethanol or DMF .

- Step 2 : Introduction of the 4-fluorobenzyl group via alkylation or nucleophilic substitution, requiring controlled temperatures (60–80°C) and catalysts like K₂CO₃ .

- Optimization : Solvent choice (e.g., DMF for polar intermediates) and reaction time (6–12 hours) critically impact purity. Yields range from 40–70% depending on steric hindrance from substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substitution patterns. The 4-fluorobenzyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) and a methyl singlet (δ 2.1–2.3 ppm) .

- IR Spectroscopy : Detects carbonyl stretching (C=O at ~1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₂FN₂O: 219.09) .

Q. How can X-ray crystallography resolve uncertainties in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL or SHELXT ) provides bond lengths, angles, and dihedral angles. For dihydropyridazinones:

- The pyridazinone ring adopts a planar conformation, with the fluorobenzyl group at ~60° relative to the plane .

- Data refinement software (WinGX ) helps model anisotropic displacement parameters for halogen atoms.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and stoichiometry to identify optimal parameters. For example, reducing DMF volume by 20% decreases dimerization .

- Catalyst Screening : Pd/C or Ni catalysts improve selectivity in cross-coupling steps .

- In-line Analytics : Use HPLC-MS to monitor intermediates and terminate reactions at >90% conversion .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking vs. Assay Mismatches : If computational models (e.g., AutoDock) predict strong binding but assays show low activity, consider:

- Solubility Limitations : Measure logP (estimated ~2.5 for this compound) and use surfactants (e.g., Tween-80) in assays .

- Metabolite Interference : Perform LC-MS to detect in situ degradation products .

- Free Energy Calculations : Use MM-PBSA/GBSA to refine binding affinity predictions .

Q. How can in silico modeling predict metabolic stability for this compound?

- Methodological Answer :

- ADMET Predictions : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 oxidation of the fluorobenzyl group) .

- Metabolite Identification : Combine molecular dynamics (MD) simulations with experimental microsomal stability assays .

Q. What methods address low solubility in aqueous buffers during biological testing?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes .

- Prodrug Derivatization : Introduce phosphate or PEG groups at the pyridazinone N-2 position to enhance hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.